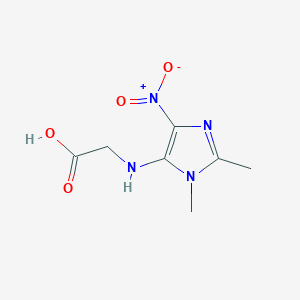

(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c1-4-9-7(11(14)15)6(10(4)2)8-3-5(12)13/h8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTKPBACDDFPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)NCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the 1,2-Dimethyl-4-nitro-1H-imidazole Scaffold

The formation of the 1,2-dimethyl-4-nitro-1H-imidazole core is the foundational step in the synthesis of the target compound. This process involves the strategic placement of two methyl groups, one on a nitrogen atom (N-1) and another on a carbon atom (C-2), as well as the introduction of a nitro group at the C-4 position.

Nitration and Functionalization of Imidazole (B134444) Precursors

The introduction of a nitro group onto the imidazole ring is a key transformation. Direct nitration of imidazole precursors is a common but challenging method due to the issues of regioselectivity and the harsh reaction conditions often required.

Modern synthetic chemistry offers alternative, milder, and more selective methods. Palladium-catalyzed C-H nitration, for instance, represents a more advanced approach that can offer greater control over the position of nitration under less aggressive conditions. rsc.org Another strategy involves the in situ generation of nitrating species like acetyl nitrate (B79036) (from nitric acid and acetic anhydride) or trifluoroacetyl nitrate (from potassium nitrate and trifluoroacetic anhydride), which can lead to higher yields of specific isomers. patsnap.com The synthesis of 2-nitroimidazoles, historically challenging, has been improved by these methods, sometimes achieving yields of 60% to 75%. google.compatsnap.com

The synthesis can also start from an already functionalized precursor. For example, 2-aminoimidazole can be converted to the target 2-nitroimidazole (B3424786) through a two-step process involving diazotization followed by nitration. nih.gov

Regioselective Synthesis of Imidazole Derivatives

Achieving the specific 1,2-dimethyl-4-nitro substitution pattern requires high regioselectivity. The synthesis can either begin with a pre-methylated imidazole precursor or involve the methylation of a 4-nitroimidazole (B12731) intermediate. The alkylation of the imidazole ring is highly sensitive to reaction conditions.

Studies on the N-alkylation of 4-nitro-1H-imidazole have demonstrated that total regioselectivity for the N-1 position can be achieved. derpharmachemica.com The choice of base, solvent, and temperature significantly influences the reaction's outcome. For example, using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) at elevated temperatures (e.g., 60°C) has been shown to produce good yields (66-85%) of N-1 alkylated products. derpharmachemica.comresearchgate.net In contrast, different conditions might favor alkylation at the N-3 position, especially in 5-nitroimidazole systems, due to steric hindrance from the nitro group. derpharmachemica.com

Alternative to direct construction and functionalization, methods like the Van Leusen imidazole synthesis offer excellent regioselectivity from the outset. This methodology utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, allowing for the controlled assembly of the imidazole ring with predefined substituents, potentially offering a more direct route to the desired scaffold.

| Alkylating Agent | Base | Solvent | Temperature | Yield of N-1 Alkylated Product |

|---|---|---|---|---|

| Methyl Iodide | K2CO3 | Acetonitrile | 60°C | Good (e.g., 66-85%) |

| Dimethyl Sulfate | KOH | DMSO | Room Temp | Moderate |

| Methyl Iodide | K2CO3 | DMF | 60°C | Good |

Glycine (B1666218) Moiety Introduction and Conjugation Chemistry

Once the 1,2-dimethyl-4-nitro-1H-imidazole scaffold is synthesized, the next critical step is the introduction of the glycine moiety at the C-5 position. This can be accomplished through various conjugation strategies.

Direct Coupling Strategies

Directly coupling glycine to the C-5 position of the imidazole ring is a challenging but potentially efficient route. This typically requires prior functionalization of the C-5 position with a suitable leaving group (e.g., a halogen). The amino group of glycine or a glycine ester can then act as a nucleophile to displace the leaving group.

Another approach involves organometallic cross-coupling reactions. For instance, a C-5 halogenated imidazole can be coupled with a glycine equivalent using palladium catalysis. While direct examples for this specific compound are scarce, the principles of Suzuki-Miyaura or Buchwald-Hartwig amination reactions are applicable. These reactions are known for their high tolerance of various functional groups, making them suitable for complex molecules. researchgate.net

Derivatization of the Glycine Component for Linkage

To facilitate the coupling reaction and avoid unwanted side reactions, the glycine molecule is often derivatized. The most common strategy involves protecting the amino group and activating the carboxylic acid group.

The amino group of glycine can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The carboxylic acid can then be activated to form a more reactive species, such as an acid chloride, an anhydride, or an active ester (e.g., an N-hydroxysuccinimide (NHS) ester). rsc.org This activated glycine derivative can then react with a nucleophilic group previously installed at the C-5 position of the imidazole scaffold, such as an amino or hydroxyl group, to form a stable amide or ester linkage.

| Functional Group to Modify | Reagent/Method | Purpose |

|---|---|---|

| Amino Group (-NH2) | Boc-anhydride, Fmoc-Cl | Protection against unwanted side reactions |

| Carboxyl Group (-COOH) | Thionyl chloride (SOCl2), Oxalyl chloride | Activation to form acid chloride for amide bond formation |

| Carboxyl Group (-COOH) | N-Hydroxysuccinimide (NHS), DCC/EDC | Activation to form an active ester for amide bond formation |

| Carboxyl Group (-COOH) | Methanol/Ethanol (B145695) with acid catalyst | Protection as a methyl/ethyl ester |

Novel Synthetic Pathways for Derivatization

The development of novel derivatives of (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine is crucial for exploring its potential applications. Modern synthetic methodologies provide powerful tools for such derivatizations.

One promising avenue is the use of electron transfer reactions, such as the TDAE [tetrakis(dimethylamino)ethylene] methodology. mdpi.com This approach has been successfully applied to functionalize related 5-nitroimidazole compounds. It involves the reaction of an activated chloromethyl derivative with various electrophiles in the presence of TDAE, allowing for the introduction of a wide range of substituents with moderate to good yields. researchgate.netmdpi.com Although demonstrated on isomers, this strategy could be adapted to functionalize the glycine moiety or other positions on the imidazole ring.

Furthermore, post-synthesis modification of the glycine part of the molecule opens up numerous possibilities. The free carboxylic acid or amino group can be coupled with various other molecules, such as peptides, fluorescent tags, or other pharmacologically active moieties, using standard peptide coupling techniques. researchgate.net This allows for the creation of a library of derivatives with tailored properties. For example, the synthesis of N-nicotinoyl-2-{2-(2-methyl-5-nitroimidazol-1-yl)ethyloxy}-D,L-glycine demonstrates how the glycine component can be further acylated to create prodrugs. nih.govdovepress.com

These advanced synthetic strategies provide a robust framework for both the initial synthesis and the subsequent derivatization of this compound, enabling the exploration of its chemical and biological properties.

Tetrakis(dimethylamino)ethylene (TDAE) Methodology for C-functionalization

Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reducing agent utilized for generating anions from halogenated derivatives under mild conditions through sequential single-electron transfers. nih.gov This methodology has been effectively applied to the C-functionalization of 5-nitroimidazole scaffolds. nih.govnih.gov The process typically involves the reaction of a precursor, such as a chloromethyl-substituted nitroimidazole, with TDAE to form a nitrobenzyl-type carbanion. This carbanion can then react with a variety of electrophiles, including carbonyl compounds. nih.gov

For instance, the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various aromatic carbonyl and α-carbonyl ester derivatives in the presence of TDAE has been reported to yield substituted ethanol and hydroxypropanoate derivatives. nih.gov The reaction is typically performed in anhydrous DMF at low temperatures (-20 °C) before warming to room temperature. nih.gov This strategy demonstrates a viable route for introducing complex carbon-based substituents onto a pre-existing nitroimidazole core, a method that could be adapted for precursors to this compound.

| Carbonyl Compound (Electrophile) | Product Type | Typical Yield (%) |

|---|---|---|

| Benzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 75 |

| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 80 |

| Ethyl benzoylformate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxy-2-phenylpropanoate | 65 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling at C-5)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds in modern organic synthesis. nih.govrsc.orgmdpi.com The Suzuki-Miyaura coupling, in particular, has been successfully employed for the functionalization of the nitroimidazole ring. nih.govresearchgate.net This reaction typically involves the coupling of a halogenated nitroimidazole with an arylboronic acid in the presence of a palladium catalyst, a base, and often an additive in an aqueous medium. nih.gov

The synthesis of 5-aryl-1-methyl-4-nitroimidazoles has been achieved in good yields by the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids. nih.gov The reaction conditions often involve dichlorobis(triphenylphosphine)palladium(II) as the catalyst, potassium carbonate as the base, and tetrabutylammonium (B224687) bromide (TBAB) as an additive, which helps stabilize the palladium nanoparticles that act as the true catalytic species. nih.gov This methodology provides a direct and efficient pathway to introduce aryl or other sp²-hybridized carbon substituents at the C-5 position of the 4-nitroimidazole core, representing a key strategy for synthesizing precursors to this compound. nih.govresearchgate.net

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 85 |

| 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 88 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 87 |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 86 |

Nucleophilic Substitution Reactions on the Nitroimidazole Ring

The nitro group on the imidazole ring is a strong electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution (SNAr). nih.gov Halogen atoms attached to the nitroimidazole ring, particularly at positions activated by the nitro group, are susceptible to displacement by a wide range of nucleophiles. researchgate.netrsc.org

Studies have shown that 4(5)-bromo- and -iodo-imidazoles activated by an adjacent nitro group readily undergo nucleophilic displacement with nucleophiles such as methoxide, phenoxide, and cyanide. researchgate.net For instance, 1-benzyl-5-bromo-4-nitroimidazole reacts with nucleophiles via displacement of the 5-bromine atom. rsc.org Even the nitro group itself can, under certain conditions, act as a leaving group in reactions with carbon nucleophiles, especially when the ring is sufficiently activated. nih.gov This reactivity is fundamental for introducing heteroatom-based functional groups or for modifying existing substituents on the imidazole core.

Annulation and Ring-Forming Reactions for Fused Systems

The functionalized nitroimidazole core of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. organic-chemistry.org Annulation reactions, which involve the formation of a new ring fused to the existing imidazole ring, can be achieved through various strategies.

One modern approach involves iron-catalyzed C-H amination, which allows for the construction of imidazole-fused ring systems under environmentally friendly, aerobic conditions. organic-chemistry.org This method can create diverse N-heterocycles like Imidazo[1,5-a]pyridines and imidazo[5,1-b]thiazoles. organic-chemistry.org Another strategy involves the reaction of amino-substituted heterocycles with bifunctional reagents. For example, reactions of 7-aminoadenines with 2,4-pentanedione have been shown to yield fused pyridazino[6,1-f]purine systems. nih.gov By analogy, the amino group of the glycine moiety in this compound could be utilized as a handle for intramolecular or intermolecular cyclizations to build novel fused structures.

Condensation and Esterification Reactions

The glycine side chain of this compound offers reactive sites for further chemical transformations, particularly condensation and esterification reactions. The carboxylic acid group is readily converted into esters, amides, or other acid derivatives, while the amino group can participate in reactions such as Schiff base formation. jocpr.commdpi.com

Esterification of related nitroimidazole derivatives containing a hydroxyl group has been accomplished by reacting them with acid chlorides or anhydrides in the presence of a base like pyridine. jocpr.com For example, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized using this approach. jocpr.comjocpr.com Condensation reactions of amino groups with aldehydes or ketones are also a common transformation. mdpi.com These reactions are crucial for modifying the glycine portion of the molecule, allowing for the attachment of different functional groups to tune the compound's properties. A Chinese patent describes the synthesis of nitroimidazole derivatives starting from the reaction of a dimethyl nitroimidazole with ethyl chloroacetate, followed by reactions with hydrazine (B178648) hydrate (B1144303) and subsequent condensation. google.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging green chemistry technique. This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and access to products that may be difficult to obtain through traditional solution-phase synthesis. While specific research on the mechanochemical synthesis of this compound is not prominent, the principles are applicable to various steps in its synthesis. For example, condensation reactions, formations of salts, and some cross-coupling reactions have been successfully carried out under mechanochemical conditions. This methodology presents a potential avenue for a more sustainable synthesis of this class of compounds.

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the 1,2-dimethyl-4-nitroimidazole core and the C-5-linked glycine side chain.

The Nitroimidazole Ring: The electron-withdrawing nitro group at the C-4 position significantly influences the ring's reactivity. It activates the ring for nucleophilic attack, as discussed in the context of SNAr reactions. nih.gov The nitro group itself can be a site of chemical transformation, primarily through reduction. Reduction of the nitro group can lead to the corresponding aminoimidazole, a key precursor for many biologically active compounds. This transformation dramatically alters the electronic properties of the imidazole ring, shifting its reactivity from electrophilic to nucleophilic.

The Glycine Side Chain: The amino acid moiety provides two primary reactive centers.

Carboxylic Acid Group: This group can undergo standard transformations such as esterification with alcohols, amidation with amines (e.g., via peptide coupling protocols), and reduction to the corresponding amino alcohol. jocpr.com

Amino Group: The primary amine is nucleophilic and can react with various electrophiles. Key reactions include acylation to form amides, alkylation, and condensation with aldehydes and ketones to form Schiff bases. mdpi.com

Reduction Chemistry of the Nitro Group

The nitro group on the imidazole ring is a key functional group that can be readily reduced to an amino group, yielding (5-amino-1,2-dimethyl-1H-imidazol-4-yl)glycine. This transformation is significant as it dramatically alters the electronic properties and biological activity of the molecule. The reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitroaromatic compounds. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically employed in the presence of hydrogen gas. wikipedia.org The reaction proceeds through several intermediates, including the corresponding nitroso and hydroxylamine (B1172632) derivatives. Careful control of reaction conditions, such as hydrogen pressure, temperature, and catalyst choice, can sometimes allow for the isolation of these intermediates.

Chemical Reduction: A variety of chemical reducing agents can also be used to convert the nitro group to an amine. nm.gov Metals such as iron, tin, or zinc in acidic media are classic reagents for this purpose. wikipedia.orgnm.gov For instance, the reduction of nitrobenzene (B124822) to aniline (B41778) using iron metal proceeds under anaerobic conditions with nitrosobenzene (B162901) as an intermediate. nm.govelsevierpure.com Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also effect this reduction. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure selectivity.

Electrochemical Reduction: The electrochemical reduction of nitroimidazoles has also been studied. researchgate.netresearchgate.net This method involves the transfer of electrons to the nitro group, leading to its reduction. The process is pH-dependent and can generate the nitro radical anion as an intermediate. researchgate.netnih.gov Under certain conditions, the hydroxylamine derivative can be formed as a stable product. nih.gov

The general pathway for the reduction of the nitro group can be summarized as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amino)

Below is an interactive data table summarizing common reduction methods for nitroaromatic compounds, which are applicable to this compound.

| Method | Reagents/Catalyst | Typical Conditions | Primary Product | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Varying H₂ pressure, room or elevated temperature | Amine | Generally high yields and clean reactions. wikipedia.org |

| Metal in Acid | Fe, Sn, or Zn with HCl or CH₃COOH | Refluxing temperatures | Amine | A classic and cost-effective method. wikipedia.orgnm.gov |

| Sodium Dithionite | Na₂S₂O₄ | Aqueous or mixed solvent systems | Amine | A milder alternative to metal/acid reductions. |

| Electrochemical Reduction | Electric current | pH-dependent aqueous or mixed media | Amine or Hydroxylamine | Allows for controlled reduction by varying the applied potential. researchgate.net |

Chemical Oxidation of the Glycine Moiety

The glycine side chain of this compound is susceptible to oxidation, which can lead to a variety of products, including backbone cleavage. acs.orgresearchgate.net The specific outcome of the oxidation depends on the oxidant used and the reaction conditions.

Oxidation of protected amino acids has been shown to result in the scission of the amino acid backbone. acs.org For example, the oxidation of Ac-Gly-NHtBu with an iron catalyst and KHSO₅ leads to the formation of N-acetylformamide as the major product. acs.orgresearchgate.net This suggests that under similar oxidative stress, the glycine moiety of this compound could undergo cleavage of the Cα-C(O) bond.

The electrochemical oxidation of glycine has also been investigated and can lead to the formation of ammonia, formaldehyde, formic acid, and carbon dioxide. cdnsciencepub.com The reaction is thought to proceed through the formation of radical species at the electrode surface. cdnsciencepub.com

Potential oxidation products of the glycine moiety are summarized in the table below.

| Oxidizing System | Potential Products | Reaction Pathway |

|---|---|---|

| Iron-based oxidants (e.g., FeII(N4Py)(MeCN)₂ and KHSO₅) | Backbone cleavage products (e.g., analogous to N-acetylformamide) | Oxidative scission of the Cα-C(O) bond. acs.orgresearchgate.net |

| Electrochemical Oxidation | Ammonia, Formaldehyde, Formic Acid, CO₂ | Anodic oxidation involving radical intermediates. cdnsciencepub.com |

| Strong Oxidants (e.g., KMnO₄, Cr(VI) reagents) | Corresponding carbonyl compound (aldehyde) and further oxidation products. humanjournals.com | Oxidation of the α-amino acid. |

Electrophilic and Nucleophilic Reactions on the Imidazole Ring

The imidazole ring in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the existing substituents: the two methyl groups and the strongly electron-withdrawing nitro group.

Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.netuobabylon.edu.iq However, the presence of the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution. Reactions such as nitration or halogenation, if they occur, would likely be directed to the less deactivated positions. In strongly acidic media, the imidazole nitrogen can be protonated, further deactivating the ring. chemistry-online.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the imidazole ring for nucleophilic aromatic substitution. nih.govrsc.orglibretexts.org This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles. In this compound, a suitable leaving group at a position activated by the nitro group would be readily displaced by a nucleophile. For instance, a halogen at the 4- or 5-position of a nitroimidazole can be displaced by nucleophiles like methoxide, phenoxide, or amines. researchgate.net The nitro group itself can, under certain conditions, act as a leaving group in SNAr reactions, particularly when activated by other ring substituents. nih.gov

The reactivity of the imidazole ring is summarized in the table below.

| Reaction Type | Reactivity | Directing Effects of Substituents |

|---|---|---|

| Electrophilic Substitution | Deactivated by the nitro group. chemistry-online.com | Substitution is generally difficult. |

| Nucleophilic Substitution | Activated by the nitro group. nih.govrsc.org | Nucleophilic attack is favored at positions activated by the nitro group. |

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Acidic and Basic Conditions: Imidazole itself is amphoteric, acting as both a weak acid and a weak base. wikipedia.orgresearchgate.net The stability of nitroimidazole derivatives can be pH-dependent. mdpi.comnih.gov Under strongly acidic or basic conditions, hydrolysis of the glycine moiety's amide bond could potentially occur, although this is generally a slow process. The imidazole ring is relatively stable to acid but can be susceptible to ring-opening under strongly basic conditions. chemistry-online.com Some nitroimidazoles, like ornidazole, show increased degradation in alkaline environments. mdpi.com

Oxidative and Reductive Degradation: As discussed in the previous sections, the nitro group and the glycine moiety are susceptible to reduction and oxidation, respectively. These reactions represent significant degradation pathways under appropriate redox conditions. The imidazole ring can also undergo oxidative degradation, potentially leading to ring opening and the formation of smaller molecules like acids or amides. ntnu.nonih.gov

Thermal and Photochemical Degradation: Nitroaromatic compounds can undergo thermal decomposition, although this often requires high temperatures. dtic.milacs.org The degradation pathways can be complex. Some nitroimidazoles are also known to be photolabile, degrading upon exposure to light. researchgate.net The rate and products of photodegradation are dependent on the specific structure of the compound and the conditions of exposure.

A summary of potential degradation pathways is provided below.

| Condition | Potential Degradation Pathway | Resulting Products |

|---|---|---|

| Strongly Acidic/Basic | Hydrolysis of the glycine amide bond. Potential ring opening under strong base. | 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine and α-hydroxy acid; ring-opened products. |

| Oxidative | Oxidative cleavage of the glycine backbone; oxidation of the imidazole ring. ntnu.nonih.gov | Backbone scission products; ring-opened acids and amides. |

| Reductive | Reduction of the nitro group. | (5-amino-1,2-dimethyl-1H-imidazol-4-yl)glycine. |

| Thermal/Photochemical | Decomposition of the nitro group and imidazole ring. acs.orgresearchgate.net | Various smaller molecules. |

Comprehensive Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data for (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine has been found in the reviewed literature. This includes both one-dimensional spectra for basic structural elucidation and two-dimensional NMR data (such as COSY, HSQC, or HMBC) which would be necessary to confirm atomic connectivity.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition, is not available. Furthermore, no studies detailing the compound's fragmentation patterns under techniques such as collision-induced dissociation (CID) have been published. This information is crucial for confirming the molecular structure and understanding its stability.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

There is no evidence of a successful single-crystal X-ray diffraction study for this compound. Consequently, critical data regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and detailed conformational parameters (bond lengths, bond angles, and torsion angles), remain undetermined.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. The vibrational modes of this compound are determined by the collective motions of its constituent atoms, and the resulting spectra provide a unique molecular fingerprint.

The key vibrational modes can be assigned as follows:

Nitro Group (NO₂) Vibrations: The nitro group is expected to show strong characteristic absorptions. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1550-1500 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found in the 1370-1330 cm⁻¹ range. Bending vibrations of the NO₂ group are expected at lower wavenumbers.

Imidazole (B134444) Ring Vibrations: The imidazole ring gives rise to a series of complex vibrations. C=N and C=C stretching vibrations are expected in the 1650-1450 cm⁻¹ region. Ring breathing modes and various in-plane and out-of-plane bending vibrations of the C-H and C-N bonds will also be present, contributing to the fingerprint region of the spectrum.

Glycine (B1666218) Moiety Vibrations: The glycine side chain introduces several characteristic vibrational modes. The carboxylic acid group (-COOH) will exhibit a strong C=O stretching band around 1700-1760 cm⁻¹. The O-H stretching of the carboxylic acid can be observed as a broad band in the 3300-2500 cm⁻¹ region. The C-N stretching of the amino group is typically found in the 1250-1020 cm⁻¹ range, and N-H bending vibrations appear around 1650-1500 cm⁻¹.

Methyl Group (CH₃) Vibrations: The two methyl groups attached to the imidazole ring will display symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range, as well as bending vibrations around 1460-1440 cm⁻¹ and 1380-1370 cm⁻¹.

A hypothetical summary of the expected major vibrational bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2960-2850 | Strong |

| Carboxylic Acid (C=O) | Stretching | 1760-1700 | Moderate |

| Imidazole Ring (C=N, C=C) | Stretching | 1650-1450 | Strong |

| Amino Group (N-H) | Bending | 1650-1500 | Weak |

| Nitro Group (NO₂) | Asymmetric Stretching | 1550-1500 | Strong |

| Methyl (C-H) | Bending | 1460-1370 | Moderate |

| Nitro Group (NO₂) | Symmetric Stretching | 1370-1330 | Strong |

| Carboxylic Acid (C-O) | Stretching | 1320-1210 | Weak |

| Amino Group (C-N) | Stretching | 1250-1020 | Moderate |

For a precise interpretation of vibrational spectra, especially for complex molecules, computational methods are often employed. While the harmonic approximation is a useful starting point, it often deviates from experimental results due to the neglect of anharmonicity in molecular vibrations. nih.gov

Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, provide more accurate predictions of vibrational frequencies. nih.govnih.gov Methods such as Vibrational Self-Consistent Field (VSCF) and second-order vibrational perturbation theory (VPT2) can be used to compute anharmonic effects. nih.gov

Studies on related imidazole and nitroimidazole derivatives have demonstrated that anharmonic calculations significantly improve the agreement between theoretical and experimental spectra. nih.govnih.gov For instance, in computational studies of 2-nitroimidazole (B3424786) derivatives, the inclusion of anharmonicity was shown to refine the predicted IR and Raman band positions. nih.gov These calculations can help to resolve ambiguities in band assignments and provide a deeper understanding of the vibrational dynamics, including the effects of intramolecular hydrogen bonding and substituent effects on the vibrational modes of the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the molecule's chromophores.

For this compound, the primary chromophore is the 4-nitroimidazole (B12731) ring system. The electronic transitions are expected to be dominated by π → π* and n → π* transitions associated with the imidazole ring and the nitro group.

Based on computational studies of 2-nitroimidazole derivatives, the main electronic transitions are likely to occur in the UV region. nih.gov The π → π* transitions, which are typically of high intensity, involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazole ring, extending the conjugation and lowering the energy gap between the HOMO and LUMO.

The n → π* transitions, involving the promotion of non-bonding electrons (from the oxygen atoms of the nitro group or the nitrogen atoms of the imidazole ring) to an anti-bonding π* orbital, are also possible. These transitions are generally of lower intensity compared to π → π* transitions.

A hypothetical summary of the expected electronic transitions is provided below.

| Transition Type | Associated Chromophore | Expected λ_max Range (nm) | Relative Intensity |

| π → π | Nitroimidazole Ring | 280 - 350 | High |

| n → π | Nitro Group, Imidazole N | 350 - 450 | Low |

The solvent environment can influence the positions of the absorption bands. Polar solvents may stabilize the ground and excited states differently, leading to shifts in λ_max. Time-dependent density functional theory (TD-DFT) calculations are a powerful tool for predicting the electronic spectra of molecules and can provide detailed insights into the nature of the electronic transitions, including the specific molecular orbitals involved. nih.gov

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Detailed quantum chemical calculations for (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine are not available in the current body of scientific literature. Such studies would be necessary to elucidate its electronic structure and molecular orbitals.

Density Functional Theory (DFT) Studies (e.g., B3LYP, M06-2X)

No specific Density Functional Theory (DFT) studies using functionals such as B3LYP or M06-2X for this compound have been identified. These computational methods are powerful tools for investigating the electronic properties of molecules, but their application to this compound has not been reported.

Calculation of Frontier Molecular Orbitals and Electron Affinity

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electron affinity of this compound. These parameters are crucial for understanding the chemical reactivity and electronic behavior of a molecule.

Thermodynamic Parameters and Enthalpies of Formation

Calculations regarding the thermodynamic parameters, such as the enthalpy of formation for this compound, have not been reported in the scientific literature.

Mechanistic Insights via Transition-State Analysis

There is no information available from transition-state analysis to provide mechanistic insights into the reactions involving this compound. This type of analysis is essential for understanding reaction pathways and kinetics.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictors

No Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound have been found. QSPR studies are used to predict the properties of chemicals based on their molecular structure, but this compound has not been a subject of such published models.

Intermolecular Interaction Analysis in Crystalline and Solution States

The arrangement of molecules in the solid state and their behavior in solution are governed by a complex network of intermolecular interactions. For this compound, computational methods provide profound insights into these forces, which are critical for understanding its crystallographic structure, solubility, and potential interactions with biological targets. Theoretical studies on analogous nitroimidazole structures suggest that a combination of hydrogen bonds, van der Waals forces, and π-π stacking interactions dictates the supramolecular assembly. researchgate.netresearchgate.net

In the crystalline state, the molecule is expected to form a highly ordered lattice stabilized by specific intermolecular contacts. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. researchgate.netresearchgate.net This method maps the regions of close contact between neighboring molecules, highlighting the dominant forces responsible for the crystal packing. For a molecule like this compound, the analysis would likely reveal significant contributions from O···H, N···H, and C···H contacts. researchgate.net The nitro group, with its high electronegativity, is a potent hydrogen bond acceptor, forming strong interactions with the amine and carboxylic acid protons of adjacent molecules. nih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature and strength of these bonds by analyzing the electron density distribution. researchgate.net Topological analysis at the bond critical points (BCPs) between interacting atoms provides quantitative data on the interaction strength. Studies on similar nitroaromatic compounds indicate that N-H···O and O-H···N hydrogen bonds would exhibit significant electron density (ρ) and negative Laplacian values (∇²ρ), characteristic of strong, partially covalent interactions. researchgate.net

In solution, the intermolecular landscape changes as the solute interacts with solvent molecules. Molecular Dynamics (MD) simulations are employed to model the dynamic behavior of this compound in various solvents. These simulations can predict the formation of solvation shells and identify the primary modes of solute-solvent interaction. nih.govresearchgate.netrdd.edu.iq In aqueous solutions, the polar glycine (B1666218) and nitro functionalities would form strong hydrogen bonds with water molecules, influencing the molecule's solubility and conformational preferences. nih.gov The analysis of radial distribution functions (RDFs) from MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a detailed picture of the solvation structure. rdd.edu.iq

Interactive Data Table: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Energy (kcal/mol) | Method of Analysis |

| Hydrogen Bond | N-H (amine) | O (nitro) | 2.8 - 3.2 | -5 to -15 | Hirshfeld, QTAIM |

| Hydrogen Bond | O-H (carboxyl) | N (imidazole) | 2.7 - 3.1 | -6 to -18 | Hirshfeld, QTAIM |

| π-π Stacking | Imidazole (B134444) Ring | Imidazole Ring | 3.3 - 3.8 | -1 to -3 | DFT, NCI Plot |

| C-H···O | C-H (methyl) | O (nitro/carboxyl) | 3.0 - 3.5 | -0.5 to -2 | Hirshfeld Analysis |

| van der Waals | Various | Various | > 3.5 | Variable | MD Simulations |

Solvent-Effect Simulations for Reaction Optimization

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates, yields, and selectivity. Computational solvent-effect simulations offer a predictive framework for understanding these influences and optimizing reaction conditions for the synthesis of this compound without the need for extensive empirical screening. These simulations model how the solvent interacts with reactants, transition states, and products, thereby altering the reaction's energy profile.

Two primary classes of solvent models are employed: implicit (continuum) and explicit models. wikipedia.orgbohrium.com

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgq-chem.comq-chem.com These models are computationally efficient and are well-suited for calculating the solvation free energies of reactants and products. By comparing the energies of the transition state in the gas phase versus in different solvents, chemists can predict how a solvent will affect the reaction kinetics. For a reaction involving polar or charged intermediates, such as in the synthesis of the glycine moiety, a polar solvent would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction.

Explicit Solvent Models provide a more detailed, atomistic representation by including a number of individual solvent molecules in the calculation. bohrium.com This approach, often coupled with Molecular Dynamics (MD) or Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can capture specific short-range interactions like hydrogen bonding between the solvent and the reacting species. bohrium.com For instance, in the final steps of synthesizing this compound, explicit solvent simulations could reveal how protic solvents might participate in proton transfer steps or stabilize key intermediates through a network of hydrogen bonds.

By simulating the reaction pathway in a variety of virtual solvents with differing properties (e.g., polarity, proticity, viscosity), a theoretical screening can be performed. The key thermodynamic and kinetic parameters derived from these simulations can guide the selection of an optimal solvent system. For example, calculating the reaction energy profile in solvents like dimethylformamide (DMF), acetonitrile (B52724), ethanol (B145695), and water would provide a quantitative basis for choosing the medium that maximizes the reaction rate and favors the desired product formation.

Interactive Data Table: Theoretical Solvent Screening for a Hypothetical Synthesis Step

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Reaction Energy (ΔG_rxn, kcal/mol) | Model Used |

| Gas Phase | 1.0 | 35.2 | -10.5 | DFT (B3LYP/6-31G*) |

| n-Hexane | 1.9 | 34.8 | -11.0 | PCM |

| Acetonitrile | 37.5 | 28.5 | -15.2 | PCM |

| Dimethylformamide (DMF) | 36.7 | 27.9 | -16.1 | COSMO |

| Ethanol | 24.6 | 29.3 | -14.5 | QM/MM |

| Water | 78.4 | 26.1 | -18.3 | QM/MM |

This data illustrates how computational models can predict that polar solvents significantly lower the activation barrier and make the reaction more exergonic, thereby providing a clear direction for experimental optimization.

Electrochemical Studies and Redox Chemistry

Voltammetric Characterization of Redox Potentials

No information available.

Kinetics of Nitro Group Reduction and Radical Anion Formation

No information available.

Decay Pathways of Nitro Radical Anions: Disproportionation and Dimerization

No information available.

pH Dependence of Electrochemical Behavior

No information available.

Chemical Biology Approaches for Molecular Interactions

Chemical Interaction with Nucleobase Analogues and Model Systems

The chemical reactivity of the 4-nitroimidazole (B12731) scaffold, the core of (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine, is central to its biological effects. A key aspect of this reactivity is the bioreductive activation of the nitro group, a process that is significantly enhanced under hypoxic (low oxygen) conditions. This selective activation is a cornerstone of the therapeutic and research applications of nitroimidazoles.

Under normal oxygen concentrations, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly re-oxidized back to the parent nitro compound by molecular oxygen. However, in hypoxic environments, such as those found in solid tumors, the lack of oxygen allows for further reduction of the nitro radical anion. This leads to the formation of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, and ultimately amine derivatives.

These reactive intermediates are capable of covalently modifying a variety of biological macromolecules, including DNA. It is this interaction with DNA that is believed to be a primary mechanism of the antimicrobial and cytotoxic effects of many nitroimidazole-based drugs. The reactive species can form adducts with DNA bases, leading to strand breaks and inhibition of DNA replication and repair processes.

While direct studies on the interaction of this compound with specific nucleobase analogues are not extensively detailed in the available literature, the well-established mechanism of action for related nitroimidazoles provides a strong model for its potential interactions. The glycine (B1666218) substituent may modulate the compound's solubility, cellular uptake, and the specific nature of its interactions with macromolecules, but the fundamental bioreductive activation of the 4-nitroimidazole core is expected to be the driving force for its activity.

Table 1: Key Reactive Intermediates in Nitroimidazole Bioreduction

| Intermediate | Chemical Characteristics |

| Nitro Radical Anion | Formed by a one-electron reduction of the nitro group. |

| Nitroso Derivative | A highly reactive intermediate formed upon further reduction. |

| Hydroxylamine Derivative | Another reactive species in the reduction pathway. |

| Amine Derivative | The final product of complete nitro group reduction. |

Development of Chemical Probes Based on this compound Scaffold for Research Purposes

The selective reduction of the nitroimidazole scaffold under hypoxic conditions makes it an excellent platform for the development of chemical probes for research purposes, particularly for the detection and imaging of hypoxic tissues. nih.gov The general strategy involves attaching a reporter molecule, such as a fluorophore or a positron-emitting isotope, to the nitroimidazole core.

In their native, unreduced state, these probes are often designed to be "off" or non-detectable. For fluorescent probes, this can be achieved through mechanisms like photoinduced electron transfer (PeT) from the reporter to the nitroimidazole group, which quenches the fluorescence. Upon entry into a hypoxic environment and subsequent bioreduction of the nitro group, the electron-withdrawing nature of the nitroimidazole is diminished, disrupting the quenching mechanism and "turning on" the fluorescence. researchgate.net

This "turn-on" response provides a highly specific signal for hypoxic cells, allowing for their visualization in complex biological systems. Such probes are invaluable tools for studying the role of hypoxia in various physiological and pathological processes, including cancer biology, ischemia, and inflammation.

The this compound scaffold is a promising candidate for the development of such chemical probes. The glycine moiety offers a convenient handle for chemical modification, allowing for the attachment of various reporter groups through standard bioconjugation techniques. Furthermore, the inherent biological relevance of the amino acid substituent may influence the probe's cellular uptake and distribution.

Another application of this scaffold in chemical probe development is in the area of activity-based protein profiling (ABPP). By incorporating a reactive group and a reporter tag, probes based on the this compound scaffold could be used to covalently label and identify protein targets that interact with this class of compounds. acs.org This approach can provide critical insights into the molecular mechanisms of action and potential off-target effects of nitroimidazole-based therapeutic agents.

Table 2: Potential Chemical Probes Based on the this compound Scaffold

| Probe Type | Design Principle | Potential Application |

| Fluorescent Probe | Attachment of a quenched fluorophore that is activated upon bioreduction of the nitro group. researchgate.net | Imaging of hypoxic cells and tissues. nih.gov |

| PET Imaging Agent | Incorporation of a positron-emitting isotope for non-invasive imaging of hypoxia in vivo. | Preclinical and clinical imaging of tumor hypoxia. |

| Activity-Based Probe | Functionalization with a reactive group and a reporter tag to covalently label and identify protein targets. acs.org | Target identification and mechanism of action studies. |

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies

Chromatographic techniques are central to the analysis of pharmaceutical compounds, offering high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine and quantifying it in various samples. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds like amino acid derivatives. The method development would focus on optimizing the separation of the main compound from any impurities, starting materials, and degradation products.

A typical RP-HPLC method for a nitroimidazole derivative would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) to ensure adequate retention and elution of the polar glycine (B1666218) derivative. The pH of the mobile phase is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention and peak shape. UV detection is generally suitable for nitroimidazole compounds due to the strong absorbance of the nitroaromatic chromophore, typically in the range of 270-320 nm.

Detailed Research Findings: For related 5-nitroimidazole drugs, HPLC methods have been extensively developed and validated. mdpi.com These methods are capable of separating the active pharmaceutical ingredient from its potential degradation products, which can form under stress conditions such as hydrolysis, oxidation, and photolysis. For instance, a common degradation product for some nitroimidazoles is the corresponding 2-methyl-5-nitroimidazole. mdpi.com The development of a stability-indicating HPLC method for this compound would involve subjecting the compound to such stress conditions and ensuring that all resulting degradation products are well-separated from the parent peak.

Illustrative HPLC Method Parameters for Purity and Quantification:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05M Ammonium Phosphate Buffer (pH 7.0) (12:88, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 310 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

The presence of a chiral center in the glycine moiety of this compound necessitates the development of stereoselective analytical methods. Chiral HPLC is the preferred technique for separating and quantifying enantiomers. shimadzu.com This is of paramount importance as enantiomers of a chiral drug can exhibit different pharmacological activities and toxicological profiles.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including those with imidazole (B134444) and triazole moieties. researchgate.net The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), depending on the specific CSP and the analyte.

Detailed Research Findings: For many chiral pharmaceuticals, including some with imidazole structures, successful enantioseparation has been achieved on polysaccharide-based columns. researchgate.net The choice of the mobile phase and its additives (e.g., acids or bases) can significantly impact the resolution of the enantiomers by influencing the interactions between the analyte and the chiral stationary phase. For dansylated benzimidazole (B57391) derivatives, a normal-phase HPLC method using an amylose-based stationary phase with a mobile phase of n-hexane–2-propanol has been successfully developed. wiley.com This approach, coupled with sensitive fluorescence detection, allows for the determination of very low levels of the individual enantiomers. wiley.com

Illustrative Chiral HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose-based CSP) (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 310 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Spectrophotometric and Electrochemical Assay Development for Research Purposes

While HPLC is the gold standard for separation and quantification, spectrophotometric and electrochemical methods can serve as simpler and more rapid alternatives for quantification in certain research applications, particularly for in-process controls or preliminary screenings.

Spectrophotometric Assay Development: UV-Visible spectrophotometry is a straightforward technique for the quantification of compounds with a suitable chromophore. The nitroimidazole ring in this compound provides a strong UV chromophore. A simple spectrophotometric assay would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and using a calibration curve to determine the concentration.

More sophisticated spectrophotometric methods for nitroimidazoles often involve a chemical reaction to produce a colored product that can be measured in the visible region, which can enhance selectivity and sensitivity. A common approach is the reduction of the nitro group to an amino group, followed by a diazotization and coupling reaction to form a highly colored azo dye. rasayanjournal.co.in For instance, metronidazole (B1676534) can be determined by reducing its nitro group with zinc powder and hydrochloric acid, followed by diazotization and coupling with a suitable reagent like 4-chloro-3-nitro aniline (B41778) to form a yellow chromogen. rasayanjournal.co.in

Electrochemical Assay Development: Electrochemical methods are highly sensitive and can be used for the determination of electroactive compounds like nitroimidazoles. The nitro group in this compound is readily reducible, making it an excellent candidate for analysis by techniques such as voltammetry.

The development of an electrochemical assay would involve investigating the reduction of the nitro group at the surface of a suitable electrode, such as a glassy carbon electrode or a mercury electrode. The potential at which the reduction occurs provides selectivity, and the resulting current is proportional to the concentration of the compound. Recent advancements have focused on the use of chemically modified electrodes to enhance sensitivity and selectivity. For example, a glassy carbon electrode modified with reduced graphene oxide and poly(glycine) has been used to develop a highly sensitive electrochemical sensor for the detection of metronidazole. nih.gov Such an approach could be adapted for the analysis of this compound.

Illustrative Assay Parameters:

| Assay Type | Parameter | Typical Value/Condition |

|---|---|---|

| Spectrophotometric (Colorimetric) | Reaction | Reduction of nitro group, diazotization, and coupling |

| Reagents | Zinc/HCl, Sodium Nitrite (B80452), N-(1-Naphthyl)ethylenediamine | |

| λmax | ~550 nm | |

| Electrochemical (Voltammetry) | Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) | |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

Future Perspectives in Chemical Research and Application Potential

Development of Novel Synthetic Routes and Green Chemistry Strategies

Future research will likely focus on developing more efficient, sustainable, and economically viable methods for synthesizing (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine and its analogs. Traditional synthetic pathways for nitroimidazoles can involve harsh conditions and the use of hazardous reagents. The principles of green chemistry are increasingly being applied to mitigate these issues. chemmethod.com

Potential green chemistry approaches for nitroimidazole synthesis include:

Solvent-Free Reactions: The use of techniques like microwave-assisted synthesis in the absence of solvents can significantly reduce waste and reaction times. nih.gov

Aqueous Media: Developing synthetic steps that can be performed in water instead of volatile organic solvents is a key goal of green chemistry. nih.gov

Alternative Oxidants: Replacing traditional nitrating agents with greener alternatives, such as oxone in water, has been shown to be effective for the synthesis of some nitroimidazoles. nih.gov

By adapting these strategies, researchers aim to create synthetic routes to this compound that are not only higher in yield but also have a significantly lower environmental impact.

| Green Chemistry Strategy | Potential Advantage for Synthesizing this compound | Reference Example |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, lower energy consumption. | Solvent-free synthesis of Azomycin (B20884) using potter's clay and sodium nitrite (B80452) under microwave conditions. nih.gov |

| Use of Aqueous Media | Eliminates hazardous organic solvents, simplifies workup procedures. | Treating 2-aminoimidazole with oxone as an oxidant in water. nih.gov |

| Alternative Catalysts | Improved reaction efficiency, potential for catalyst recycling, milder reaction conditions. | Ammonium chloride as a catalyst for benzimidazole (B57391) synthesis. |

Exploration of Advanced Structural Modifications and Analog Design

The chemical structure of this compound offers multiple sites for modification, enabling the design of a vast library of analogs with tailored properties. Future research will systematically explore how changes to the molecular scaffold affect its chemical and physical characteristics.

Key areas for structural modification include:

The Nitro Group: Altering the position of the nitro group on the imidazole (B134444) ring (e.g., from the 4- to the 2- or 5-position) or replacing it with other electron-withdrawing groups could significantly impact the molecule's electronic properties. wikipedia.orgresearchgate.net

Imidazole Ring Substituents: The methyl groups at the N1 and C2 positions can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric hindrance. jocpr.com This can influence solubility and intermolecular interactions.

The Glycine (B1666218) Side Chain: The glycine moiety can be derivatized to form amides, esters, or peptides. nih.govnih.gov Furthermore, replacing glycine with other natural or unnatural amino acids would introduce new functional groups and stereochemical complexity.

These modifications aim to fine-tune the molecule's properties for specific applications, such as enhancing its interaction with biological targets or improving its performance in materials science contexts.

| Modification Site | Example of Modification | Potential Impact on Properties |

|---|---|---|

| Nitro Group Position | Move from C4 to C2 or C5 position | Alters electronic properties, redox potential, and potential biological activity. wikipedia.org |

| N1-Substituent | Replace methyl with benzyl (B1604629) or other aryl groups | Modifies lipophilicity, steric profile, and potential for π-stacking interactions. nih.gov |

| Glycine Carboxyl Group | Convert to methyl ester or amide | Changes solubility, hydrogen bonding capability, and potential as a prodrug. nih.gov |

| Amino Acid Moiety | Replace glycine with alanine (B10760859) or phenylalanine | Introduces chirality and additional functional groups, affecting molecular shape and interactions. |

Expansion of Computational Models for Nitroimidazole-Glycine Derivatives

Computational chemistry is a powerful tool for accelerating the design and discovery of new molecules. Future research will increasingly rely on sophisticated computational models to predict the properties and behavior of this compound and its derivatives, thereby guiding synthetic efforts.

Advanced computational approaches will likely include:

Density Functional Theory (DFT): DFT calculations can be used to predict geometric parameters, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of novel analogs. nih.gov This information is crucial for understanding the molecule's inherent reactivity and stability.

Molecular Docking: For applications in medicinal chemistry or biochemistry, molecular docking simulations can predict how these molecules might bind to the active sites of proteins or other biological macromolecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of compounds and their observed properties, enabling the prediction of activity for yet-unsynthesized molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules in different environments, such as in solution or interacting with a surface, which is relevant for materials science applications. rsc.org

These computational studies will help to prioritize the synthesis of the most promising candidates, saving time and resources in the laboratory.

Potential Applications in Materials Chemistry and Chemical Sensor Development

The unique combination of a nitroaromatic system, an imidazole ring, and an amino acid functional group suggests that this compound and its derivatives could find applications beyond the traditional biological realm, particularly in materials chemistry and sensor technology.

Materials Chemistry:

Luminescent Materials: Imidazole and nitroaromatic compounds can be components of fluorescent molecules. researchgate.net Silver cluster-assembled materials (SCAMs) incorporating imidazole linkers have been shown to function as recyclable luminescent sensors. chemrxiv.org Derivatives of this compound could be explored as ligands for creating novel metal-organic frameworks (MOFs) or other coordination polymers with interesting optical or electronic properties.

Energetic Materials: The high nitrogen content and the presence of a nitro group are characteristic features of energetic materials. While the glycine moiety may temper these properties, related nitroimidazole and nitrotriazole structures are investigated for this purpose. rsc.org

Chemical Sensor Development:

Fluorescence Quenching Sensors: The electron-deficient nitroimidazole ring could act as a fluorescence quencher. A sensor could be designed where the molecule is attached to a fluorophore, with fluorescence being quenched upon binding to a specific analyte. Certain imidazole derivatives have been shown to act as "on-off" fluorescent sensors for metal ions like Fe³⁺. researchgate.net

Electrochemical Sensors: The nitro group is electrochemically active and can be readily reduced. This property could be harnessed to develop electrochemical sensors where a change in the reduction potential or current upon interaction with an analyte is the basis for detection.

The exploration of these non-traditional applications represents a promising frontier for research into nitroimidazole-glycine conjugates.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine derivatives?

The synthesis often involves nucleophilic substitution or coupling reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology has been used to react 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with aromatic carbonyl or α-carbonyl esters, yielding substituted ethanols and propanoate derivatives . Chlorination of precursor alcohols (e.g., using SOCl₂) is a critical step to generate reactive intermediates like 4-[4-(chloromethyl)phenyl]-imidazoles .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological validation typically combines:

- 1H-NMR spectroscopy to confirm substituent positions and methyl group environments (e.g., δ 2.51 ppm for CH₃ in imidazole rings) .

- High-performance liquid chromatography (HPLC) with UV-vis or evaporative light-scattering detection to assess purity and separate glycine-containing byproducts .

- Mass spectrometry (MS) for molecular weight confirmation, particularly when coupled with ultra-performance liquid chromatography (UPLC) for high-resolution analysis .

Q. What analytical challenges arise in detecting glycine residues within this compound?

Glycine’s low molecular weight and polarity complicate detection in complex matrices. Solutions include:

- Derivatization techniques to enhance chromatographic retention (e.g., pre-column labeling with UV-active tags).

- Multivariate analysis (e.g., PLS-DA) to distinguish glycine signals from noise in metabolomic studies, though glycine may remain undetected in low-concentration samples .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

Contradictions in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from solvent effects, tautomerism, or crystallographic disorder. Strategies include:

Q. What factors influence the stability of this compound under varying storage conditions?

Stability is affected by:

- Nitro group reactivity : Photodegradation risks under UV light necessitate dark storage.

- Moisture sensitivity : Hygroscopic glycine residues may require desiccants.

- Temperature : Long-term storage at <-20°C is recommended, with periodic revalidation via UPLC-MS to monitor decomposition .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Molecular docking to study interactions with biological targets (e.g., enzymes).

- Transition-state analysis for nitro-group reductions or methyl-transfer reactions.

- Solvent-effect simulations (e.g., COSMO-RS) to optimize reaction conditions for imidazole ring functionalization .

Methodological Considerations

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Chiral HPLC columns (e.g., polysaccharide-based phases) for enantiomer resolution.

- Capillary electrophoresis with cyclodextrin additives to exploit glycine’s zwitterionic properties .

Q. How can researchers address low yields in imidazole-glycine coupling reactions?

- Microwave-assisted synthesis to accelerate reaction kinetics.

- Protecting group strategies (e.g., Fmoc for glycine) to prevent side reactions.

- Catalytic optimization : Screening Pd/Cu catalysts for C–N bond formation .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing metabolomic data involving this compound?

- Principal Component Analysis (PCA) to identify outlier samples.

- Variable Importance in Projection (VIP) scores (>1.0) to prioritize biomarkers in PLS-DA models .

- Normalization using median amino acid concentrations to mitigate batch effects .

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.